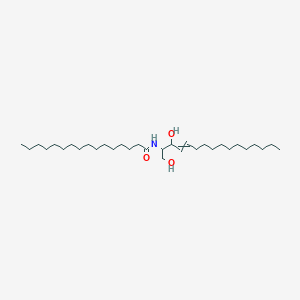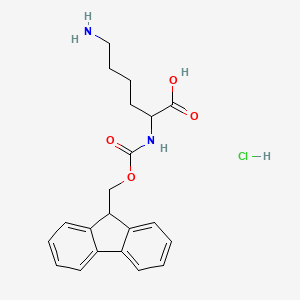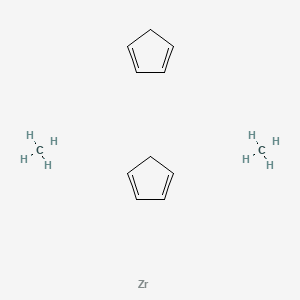
Cyclopenta-1,3-diene;methane;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;methane;zirconium is a compound that belongs to the class of metallocenes, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;methane;zirconium typically involves the reaction of cyclopentadiene with a zirconium precursor. One common method is the reaction of cyclopentadiene with zirconium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and performance in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;methane;zirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;methane;zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which cyclopenta-1,3-diene;methane;zirconium exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another well-known metallocene, consisting of iron sandwiched between two cyclopentadienyl anions.
Titanocene: Similar to cyclopenta-1,3-diene;methane;zirconium but with titanium as the central metal.
Ruthenocene: Contains ruthenium as the central metal and exhibits similar chemical properties.
Uniqueness
This compound is unique due to the specific properties imparted by the zirconium center. These properties include high thermal stability, resistance to oxidation, and the ability to form a wide range of complexes with different ligands. These characteristics make it particularly valuable in applications requiring robust and versatile catalysts .
Propiedades
Fórmula molecular |
C12H20Zr |
|---|---|
Peso molecular |
255.51 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;methane;zirconium |
InChI |
InChI=1S/2C5H6.2CH4.Zr/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H4; |
Clave InChI |
KZBPGWFJSPGCMX-UHFFFAOYSA-N |
SMILES canónico |
C.C.C1C=CC=C1.C1C=CC=C1.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)

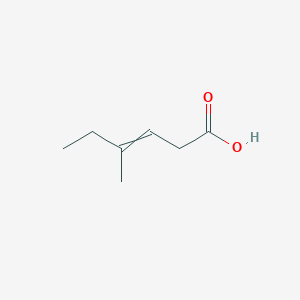
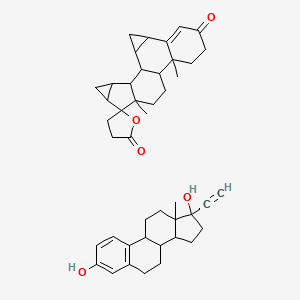
![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
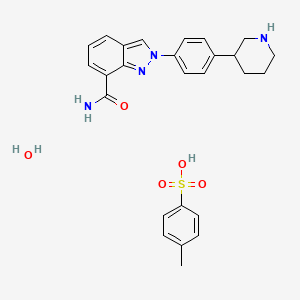
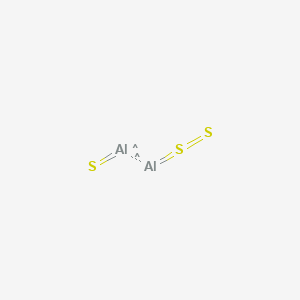
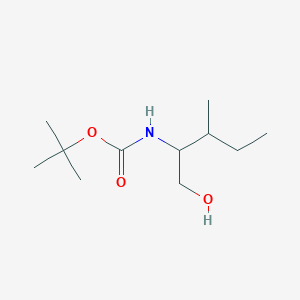
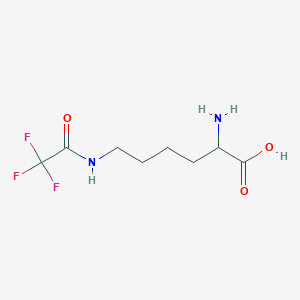
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
